2-Mercaptoimidazol

Übersicht

Beschreibung

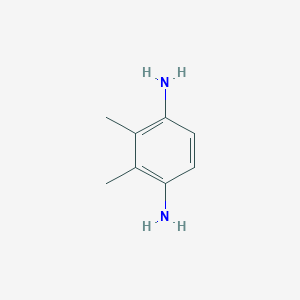

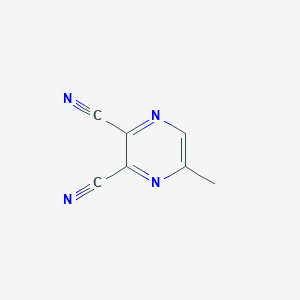

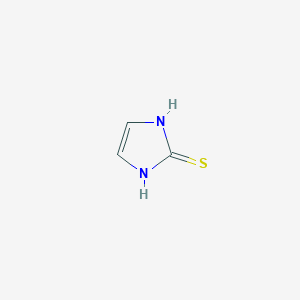

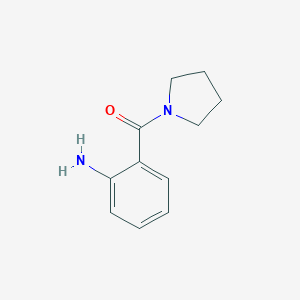

2-Mercaptoimidazole, also known as 2-Imidazolidinethione, is an organosulfur compound with the formula C3H4N2S . It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . The compound forms a variety of metal complexes .

Synthesis Analysis

New 2-mercaptoimidazoles were synthesized via solid phase synthesis and were characterized by spectral studies i.e IR, 1NMR, Mass spectra, and LC-MS . The compounds were screened for their antimicrobial potency via agar well diffusion assay against three bacterial strains and two fungal strains .

Molecular Structure Analysis

The molecular structure of 2-Mercaptoimidazole is relatively simple, containing a sulfhydryl group and a thiourea moiety within a heterocyclic structure .

Chemical Reactions Analysis

The compound is known to form a variety of metal complexes . It has been used in chemical modification of silica gel for selective separation of mercury (II) from an aqueous solution .

Physical and Chemical Properties Analysis

2-Mercaptoimidazole is a white solid with a molar mass of 100.14 g·mol−1 . It has a melting point of 225–227 °C .

Wissenschaftliche Forschungsanwendungen

Quecksilberabtrennung

2-Mercaptoimidazol wurde zur chemischen Modifizierung von Kieselgel verwendet, um die selektive Trennung von Quecksilber(II) aus einer wässrigen Lösung zu ermöglichen. Diese Anwendung ist in der Umweltchemie von Bedeutung, um toxische Schwermetalle aus Wasserquellen zu entfernen .

Metall-organische Gerüste (MOFs)

Diese Verbindung dient sowohl als Ätzmittel als auch als funktionelles Gegenstück bei der Synthese von thiol-funktionalisierten ZIF-8 (ZSH) Metall-organischen Gerüsten. Diese MOFs weisen eine Hohlstruktur und zahlreiche funktionelle Gruppen auf, die sich für Radikalfänger und Gold (Au)-Beladung eignen, was auf potenzielle Anwendungen in der Katalyse und im biomedizinischen Bereich hindeutet .

Thermodynamik und Komplexbildung

Es wurden Studien zum Säure-Base-Gleichgewicht von this compound in wässrigen Lösungen durchgeführt, die für das Verständnis seines Verhaltens in verschiedenen chemischen Umgebungen entscheidend sind. Diese Forschung ist besonders relevant im Bereich der analytischen Chemie, wo sie die Bildung von Komplexen mit Metallen wie Silber (Ag) unterstützt, mit möglichen Auswirkungen auf pharmazeutische und industrielle Anwendungen .

Wirkmechanismus

Target of Action

2-Mercaptoimidazole, also known as 1H-Imidazole-2-thiol, primarily targets the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine and triiodothyronine .

Mode of Action

2-Mercaptoimidazole inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is a critical step in the synthesis of thyroxine and triiodothyronine . Additionally, it has been found to interact with the active site of cytochrome P450 14 α-sterol demethylase .

Biochemical Pathways

The primary biochemical pathway affected by 2-Mercaptoimidazole is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, it prevents the formation of thyroid hormones, thereby affecting various physiological processes regulated by these hormones .

Result of Action

The inhibition of thyroid hormone synthesis by 2-Mercaptoimidazole results in a decrease in the levels of thyroid hormones in the body . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .

Action Environment

The action of 2-Mercaptoimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the surface-enhanced Raman scattering (SERS) spectra of the 2-Mercaptoimidazole molecule . Additionally, the presence of other substances in the environment, such as alkyl halides, can react with 2-Mercaptoimidazole .

Safety and Hazards

Zukünftige Richtungen

The use of 2-Mercaptoimidazole as a corrosion inhibitor has been studied, with a focus on the time-resolved adsorption and degradation of 2-Mercaptoimidazole-induced inhibitor layer/film over AA6061 in 0.1 M NaCl solution . Future research could further investigate the long-term durability and protectiveness of this organic inhibitor film .

Biochemische Analyse

Biochemical Properties

For instance, it has been used in the chemical modification of silica gel for selective separation of mercury (II) from an aqueous solution .

Cellular Effects

The cellular effects of 2-Mercaptoimidazole are also not fully explored. It has been used in the development of efficient inverted perovskite solar cells, indicating its potential influence on cellular processes

Molecular Mechanism

It has been found to inhibit mushroom tyrosinase, suggesting it may have enzyme inhibition properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptoimidazole can change over time. For instance, it has been used in the study of the stability of coordination compounds of metal ions . The stability of these complexes was found to decrease with increasing temperature .

Eigenschaften

IUPAC Name |

1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSTTJBVAAALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061236 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-35-5, 49556-19-6 | |

| Record name | 2-Mercaptoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD37BLD6L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)